Carbonic anhydrase/AChE-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

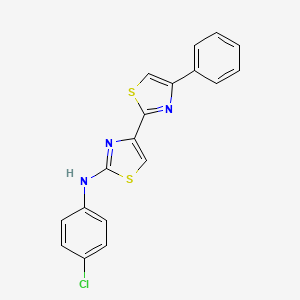

Carbonic anhydrase/AChE-IN-2 is a compound that acts as an inhibitor for both carbonic anhydrase and acetylcholinesterase enzymes. Carbonic anhydrase is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in various physiological processes, including pH regulation and ion transport . Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is essential for nerve function . The dual inhibition properties of this compound make it a compound of significant interest in both medical and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Carbonic anhydrase/AChE-IN-2 typically involves multi-step organic synthesis processes. The initial steps often include the preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. These intermediates are then subjected to further functionalization to introduce the necessary inhibitory groups that target both carbonic anhydrase and acetylcholinesterase enzymes .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Techniques like continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions: Carbonic anhydrase/AChE-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its binding affinity to the target enzymes.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified inhibitory properties. These derivatives are often tested for their efficacy in inhibiting carbonic anhydrase and acetylcholinesterase enzymes .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Carbonic anhydrase/AChE-IN-2 is used as a model compound to study enzyme inhibition mechanisms. It helps in understanding the structure-activity relationship and designing more potent inhibitors .

Biology: In biological research, the compound is used to study the physiological roles of carbonic anhydrase and acetylcholinesterase. It aids in elucidating the pathways these enzymes are involved in and their impact on cellular functions .

Medicine: Medically, this compound has potential therapeutic applications in treating diseases such as glaucoma, epilepsy, and Alzheimer’s disease. By inhibiting carbonic anhydrase, it helps reduce intraocular pressure in glaucoma patients. Inhibiting acetylcholinesterase can enhance cholinergic transmission, which is beneficial in treating Alzheimer’s disease .

Industry: Industrially, the compound is explored for its use in carbon capture and storage technologies. By inhibiting carbonic anhydrase, it can enhance the efficiency of CO2 capture processes, contributing to environmental sustainability .

Wirkmechanismus

Carbonic Anhydrase Inhibition: Carbonic anhydrase/AChE-IN-2 binds to the active site of carbonic anhydrase, where it interacts with the zinc ion and inhibits the enzyme’s catalytic activity. This prevents the conversion of carbon dioxide to bicarbonate and protons, affecting pH regulation and ion transport .

Acetylcholinesterase Inhibition: The compound also binds to the active site of acetylcholinesterase, blocking the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving nerve function .

Vergleich Mit ähnlichen Verbindungen

Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.

Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.

Uniqueness: Carbonic anhydrase/AChE-IN-2 is unique due to its dual inhibition properties, targeting both carbonic anhydrase and acetylcholinesterase.

Eigenschaften

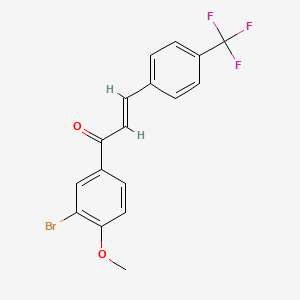

Molekularformel |

C17H12BrF3O2 |

|---|---|

Molekulargewicht |

385.2 g/mol |

IUPAC-Name |

(E)-1-(3-bromo-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C17H12BrF3O2/c1-23-16-9-5-12(10-14(16)18)15(22)8-4-11-2-6-13(7-3-11)17(19,20)21/h2-10H,1H3/b8-4+ |

InChI-Schlüssel |

ZMOKRIANDXERPS-XBXARRHUSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)Br |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)

![2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile](/img/structure/B12367428.png)

![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)

![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)

![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)